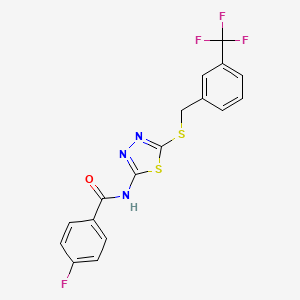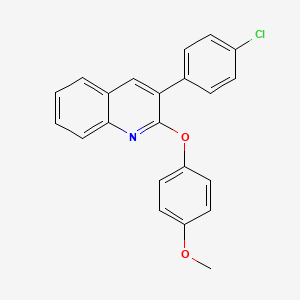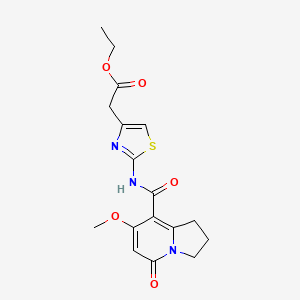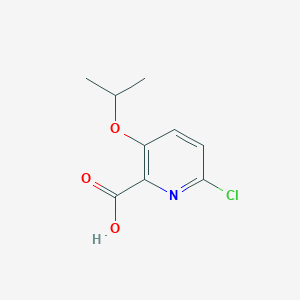
2-(3-Chlorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8ClN . It is a liquid substance and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 2-(3-Chlorophenyl)propanenitrile and related compounds has been discussed in several papers . One method involves the reaction of sodium amide with 2-(3-Chlorophenyl)propanenitrile, leading to the formation of a benzyne intermediate . This intermediate can then undergo further reactions to form various products .Molecular Structure Analysis
The molecular structure of 2-(3-Chlorophenyl)propanenitrile consists of a nitrile group (-CN) attached to a propyl group (C3H7), which is further connected to a chlorophenyl group (C6H4Cl) . The molecule contains a total of 30 bonds, including 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 triple bond, and 12 aromatic bonds .Chemical Reactions Analysis
Nitriles, such as 2-(3-Chlorophenyl)propanenitrile, can undergo a variety of reactions. For instance, they can be hydrolyzed under acidic or basic conditions to form carboxylic acids . They can also be reduced to form primary amines . Furthermore, nitriles can react with Grignard reagents to form ketones .Scientific Research Applications
Antimicrobial and Antifungal Activities
One of the notable applications of derivatives of 2-(3-Chlorophenyl)propanenitrile is in the realm of antimicrobial and antifungal activities. Studies have shown that certain molecules structurally related to 2-(3-Chlorophenyl)propanenitrile exhibit significant antibacterial and antifungal effects. This includes compounds such as 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM) and 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol (CPMPT) (Sivakumar et al., 2021); (A. Viji et al., 2020).
Fungicidal Properties
Another derivative, 2-Butyl-2-(4 chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanenitrile (RH 3866), has been identified as an effective fungicide, particularly against powdery mildews and rusts, showing promise in agricultural applications (Quinn et al., 1986).
Synthesis of Heterocyclic Systems
Compounds similar to 2-(3-Chlorophenyl)propanenitrile are also used as precursors in the synthesis of various heterocyclic systems like imidazoles, oxazoles, and isothiazoles. These systems have diverse applications, including in pharmaceuticals (Drabina & Sedlák, 2012).
Optical Properties in Complexes
The derivatives of 2-(3-Chlorophenyl)propanenitrile have been used in the synthesis of complexes that exhibit unique fluorescent properties. This is exemplified in the synthesis and study of complexes like Eu(III) complexes with various 3-halo-phenyl-propanenitrile ligands, showing potential applications in materials science (Ma Kunpen, 2015).
Crystallography and Structural Analysis
Derivatives of 2-(3-Chlorophenyl)propanenitrile have been characterized for their crystal structures, providing insights into their molecular conformations and potential applications in crystallography and materials science (Sharma et al., 2014).
Environmental Applications
The degradation of similar nitrile compounds in environmental applications, like the degradation of 3,3'-iminobis-propanenitrile, has been studied, suggesting potential uses in environmental remediation and wastewater treatment (Lai et al., 2013).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 3-(4-Chlorophenyl)propanenitrile, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWHNNIYSLMQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646446.png)
![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)
![6-Methyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646450.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2646452.png)





![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2646460.png)

![9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2646462.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2646469.png)